Aliskiren-d6 Hydrochloride
Overview
Description
Aliskiren is a direct renin inhibitor, which means it inhibits the activity of renin, an enzyme involved in the regulation of blood pressure . This compound is primarily used in scientific research to study the effects of renin inhibition.
Mechanism of Action
Target of Action
Aliskiren D6 Hydrochloride, also known as Aliskiren-d6 Hydrochloride, is a direct renin inhibitor . Renin is an enzyme secreted by the kidneys when blood volume and renal perfusion decrease . It plays a crucial role in the regulation of blood pressure .
Pharmacokinetics
Aliskiren D6 Hydrochloride is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1 to 3 hours . The absolute bioavailability of Aliskiren is 2.6% . Once absorbed, Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 .
Biochemical Analysis
Biochemical Properties
Aliskiren D6 Hydrochloride is a potent and specific inhibitor of human renin . Renin is an enzyme that plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance . By inhibiting renin, Aliskiren D6 Hydrochloride prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II, a potent vasoconstrictor .
Cellular Effects
Aliskiren D6 Hydrochloride exerts significant effects on various types of cells, particularly those involved in blood pressure regulation . It has been shown to reduce blood pressure effectively when used alone or in conjunction with other antihypertensive agents . Furthermore, it has been found to upregulate pro-angiogenic cells and reduce atherogenesis in mice .
Molecular Mechanism
The molecular mechanism of Aliskiren D6 Hydrochloride involves direct inhibition of renin, an enzyme that catalyzes the first step in the RAAS . By blocking the activity of renin, Aliskiren D6 Hydrochloride prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II . This leads to vasodilation and a decrease in blood pressure .
Temporal Effects in Laboratory Settings
Aliskiren D6 Hydrochloride has been shown to have long-term effects on blood pressure regulation . About 80% of the drug in plasma following oral administration is unchanged, indicating low exposure to metabolites . This suggests that Aliskiren D6 Hydrochloride has a stable profile in laboratory settings.
Dosage Effects in Animal Models
In animal models, Aliskiren D6 Hydrochloride has demonstrated efficacy in reducing blood pressure, decreasing cardiac hypertrophy, reducing the inducibility of arrhythmias, and attenuating inflammation .
Metabolic Pathways
Once absorbed, Aliskiren D6 Hydrochloride is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .
Transport and Distribution
It is known that Aliskiren D6 Hydrochloride is a substrate for P-glycoprotein, which contributes to its relatively low bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP-60536 D6 Hydrochloride involves the deuteration of Aliskiren. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product .
Industrial Production Methods
Industrial production of CGP-60536 D6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and yield of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
CGP-60536 D6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
Scientific Research Applications
CGP-60536 D6 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Studied for its effects on renin activity and its potential role in regulating blood pressure.
Medicine: Investigated for its potential therapeutic applications in treating hypertension and related cardiovascular conditions.
Industry: Used in the development of new drugs and therapeutic agents targeting the renin-angiotensin system
Comparison with Similar Compounds
Similar Compounds
Aliskiren: The non-deuterated version of CGP-60536 D6 Hydrochloride.
Aliskiren Hemifumarate: Another form of Aliskiren with different salt composition.
Aliskiren Fumarate: A fumarate salt form of Aliskiren
Uniqueness
CGP-60536 D6 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in scientific research. This makes it particularly valuable in studies involving mass spectrometry and other analytical techniques .
Properties
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1/i5D3,6D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJUIBZAXCXFMZ-CYLGTDGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNC(=O)[C@@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(C)C)(C(=O)N)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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